molecular formula C13H14F3NO B7787466 (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one

Cat. No. B7787466
M. Wt: 257.25 g/mol
InChI Key: YAXJIMUPTRNSNK-UHFFFAOYSA-N
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Patent
US04847256

Procedure details

A mixture of 20.0 g of 3-trifluoromethylacetophenone and 20 ml of N,N-dimethylacetamide dimethyl acetal was stirred and heated at reflux for 3 hours. The mixture was evaporated in vacuo to give a red solid. The solid was triturated with n-hexane and filtered. The solid was washed with n-hexane and dried to give 18.0 g of 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one as red crystals, mp 71°-73° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=1)=[O:3].CO[C:16](OC)([N:18]([CH3:20])[CH3:19])[CH3:17]>>[CH3:19][N:18]([CH3:20])[C:16]([CH3:17])=[CH:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with n-hexane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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